Cas no 94022-57-8 (Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-)
94022-57-8 structure
Product Name:Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
Numero CAS:94022-57-8
MF:C29H51N3O
MW:457.734748125076
CID:809996
PubChem ID:6442066
Update Time:2025-04-19
Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
- (Z)-N-[[3-(aminomethyl)phenyl]methyl]-3-(9-octadecenylamino)propionamide
- NS00065280
- N-(3'-Aminomethylbenzyl)-3-(Z)-9-octadecenylaminopropionamide
- Propanamide, N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
- EINECS 301-554-9
- Propanamide, N-((3-(aminomethyl)phenyl)methyl)-3-((9Z)-9-octadecen-1-ylamino)-
- Propanamide, N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecenylamino]-
- Propanamide, N-((3-(aminomethyl)phenyl)methyl)-3-((9Z)-9-octadecenylamino)-
- DTXSID30888732
- (Z)-N-((3-(Aminomethyl)phenyl)methyl)-3-(9-octadecenylamino)propionamide
- 94022-57-8
-
- Inchi: 1S/C29H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-23-21-29(33)32-26-28-20-18-19-27(24-28)25-30/h9-10,18-20,24,31H,2-8,11-17,21-23,25-26,30H2,1H3,(H,32,33)/b10-9-
- Chiave InChI: KWSZBVNWSUIJKL-KTKRTIGZSA-N
- Sorrisi: O=C(CCNCCCCCCCC/C=C\CCCCCCCC)NCC1C=CC=C(CN)C=1
Proprietà calcolate
- Massa esatta: 457.403213
- Massa monoisotopica: 457.403213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 33
- Conta legami ruotabili: 22
- Complessità: 466
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.2
- XLogP3: 7.3
Proprietà sperimentali
- Densità: 0.952
- Punto di ebollizione: 626.9°Cat760mmHg
- Punto di infiammabilità: 332.9°C
- Indice di rifrazione: 1.511
Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]- Letteratura correlata
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
94022-57-8 (Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-) Prodotti correlati
- 883715-21-7(N-(3-Methoxybenzyl)oleamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso